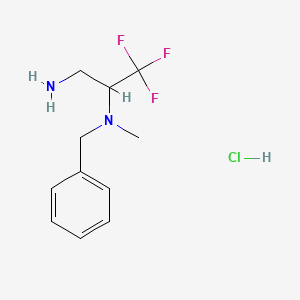

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

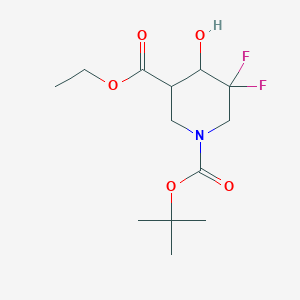

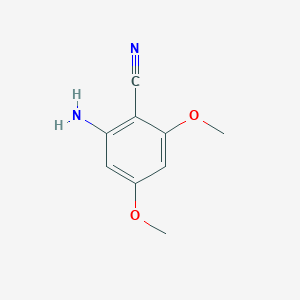

“(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1803598-96-0 . It has a molecular weight of 268.71 . The IUPAC name for this compound is N2-benzyl-3,3,3-trifluoro-N2-methylpropane-1,2-diamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F3N2.ClH/c1-16(10(7-15)11(12,13)14)8-9-5-3-2-4-6-9;/h2-6,10H,7-8,15H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Reactivity

- Fluorinated compounds, such as those involving trifluoromethyl groups, have been extensively explored for their unique reactivity and potential in creating novel materials and pharmaceuticals. For example, the development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether demonstrates the versatility of fluorinated groups in synthesizing important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017). This underscores the potential of the compound for facilitating novel syntheses in organic chemistry.

Photopolymerization and Material Science

- The exploration of nitroxide-mediated photopolymerization using alkoxyamines bearing chromophore groups linked to aminoxyl functions, as in the study by Guillaneuf et al., suggests a pathway for the compound's use in developing photoinitiated polymerization processes. This could be relevant for creating advanced materials with specific optical properties (Guillaneuf et al., 2010).

Corrosion Inhibition

- Amino acid compounds have been evaluated for their role as eco-friendly corrosion inhibitors, indicating that fluorinated amines could offer similar benefits in protecting metals in corrosive environments. This application is important for industrial processes and material longevity (Yadav et al., 2015).

Fluorescence Studies and Sensing Applications

- Research on solvent-dependent intramolecular exciplex formation in N-benzyl-N-methylamine and N,N-dibenzylamine shows how the interaction between phenyl and amino groups can be exploited for fluorescence studies. This suggests potential applications in chemical sensing and optical detection where similar fluorinated compounds might exhibit distinctive fluorescence properties useful for analytical purposes (Siqintuya et al., 2007).

Enzymatic Substrate Synthesis

- The efficient coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride for the synthesis of enzymatic substrates highlights a route through which the compound could be involved in synthesizing biologically relevant molecules. This process could be crucial for developing substrates in biochemical assays and research (Brunel et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2-N-benzyl-3,3,3-trifluoro-2-N-methylpropane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2.ClH/c1-16(10(7-15)11(12,13)14)8-9-5-3-2-4-6-9;/h2-6,10H,7-8,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQHCMTYOQYHED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CN)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)

![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)

![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)

![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)